Pneumocandin A0
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Overview
Description
Pneumocandin A0 is a lipohexapeptide belonging to the echinocandin family of antifungal agents. It is produced by the fungus Glarea lozoyensis and is known for its potent antifungal properties. This compound serves as a precursor for the semi-synthesis of caspofungin, a widely used antifungal drug for treating invasive fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The biosynthesis involves a series of enzymatic reactions that assemble the lipohexapeptide structure. The production can be enhanced through genetic manipulation and fermentation optimization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis. The process includes optimizing fermentation conditions such as temperature, pH, and nutrient supply to maximize yield. Techniques like low-temperature adaptive laboratory evolution have been employed to improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
Pneumocandin A0 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired modification of the this compound molecule .
Major Products
The major products formed from these reactions include modified pneumocandin derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .
Scientific Research Applications
Pneumocandin A0 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipohexapeptide synthesis and modification.
Biology: Investigated for its role in fungal cell wall synthesis and inhibition.
Medicine: Serves as a precursor for caspofungin, an important antifungal drug used in clinical settings.
Industry: Employed in the development of new antifungal agents and optimization of fermentation processes
Mechanism of Action
Pneumocandin A0 exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is crucial for the synthesis of the fungal cell wall. This inhibition leads to osmotic instability and ultimately fungal cell lysis. The molecular targets include the catalytic unit of β-1,3-glucan synthase, and the pathways involved are related to cell wall synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
Pneumocandin B0: Another lipohexapeptide from the same family, used as a precursor for caspofungin.
Echinocandin B: A related compound used to derive anidulafungin.
FR901370: A precursor for micafungin, another echinocandin antifungal
Uniqueness
Pneumocandin A0 is unique due to its specific structure and potent antifungal activity. It serves as a crucial precursor for caspofungin, making it highly valuable in medical applications. Its production and modification have been extensively studied, leading to various derivatives with improved properties .
Properties
Molecular Formula |
C51H82N8O17 |
---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
N-[(3S,6S,9S,15S,18R,24S)-3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27?,28?,31?,32-,33+,34?,35?,38+,39+,40+,41+,42?,43?,44?,47?/m1/s1 |
InChI Key |
DFQUSLQYURJBIT-VDWVOOJSSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1CC(C(NC(=O)[C@@H]2C(C(CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CC(CN3C(=O)[C@@H](NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonyms |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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